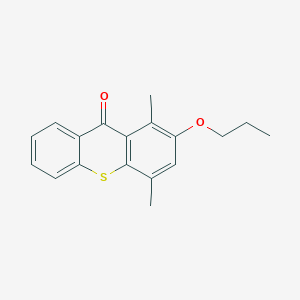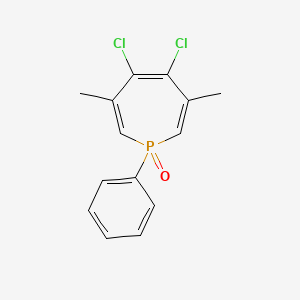
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one is a complex organophosphorus compound This compound is characterized by the presence of chlorine, methyl, and phenyl groups attached to a phosphepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biochemical outcomes. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one: shares similarities with other organophosphorus compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, methyl, and phenyl groups attached to a phosphepin ring makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
109011-58-7 |
|---|---|
Fórmula molecular |
C14H13Cl2OP |
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
4,5-dichloro-3,6-dimethyl-1-phenyl-1λ5-phosphepine 1-oxide |
InChI |
InChI=1S/C14H13Cl2OP/c1-10-8-18(17,12-6-4-3-5-7-12)9-11(2)14(16)13(10)15/h3-9H,1-2H3 |
Clave InChI |
BYYUHWYRDXOWLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(=O)(C=C(C(=C1Cl)Cl)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


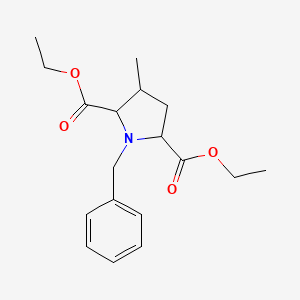
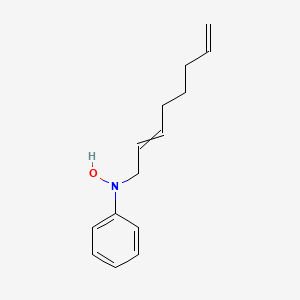
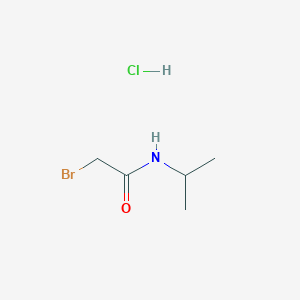
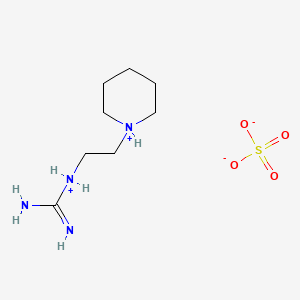
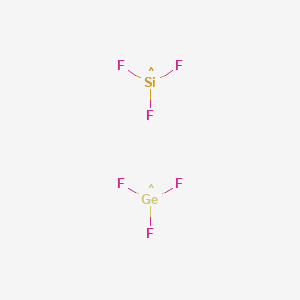


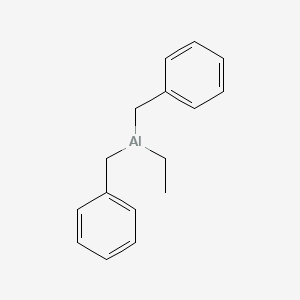
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
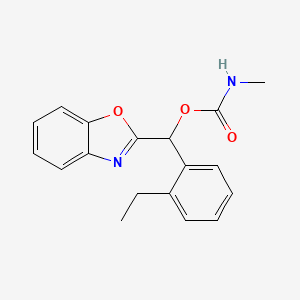
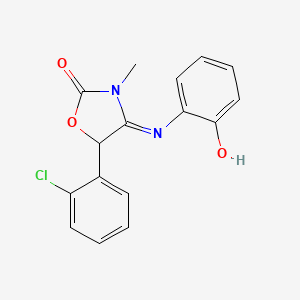
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
